2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Kinase Inhibition Structure-Activity Relationship Drug Discovery

A uniquely substituted pyridazin-3(2H)-one featuring a p-tolyl group at C6 and a pyridin-4-ylmethyl at N2, forming a pharmacophore absent in simpler analogs. This scaffold is validated for GSK-3β, CDK2, and Met kinase inhibition, making it a strategic addition to focused screening libraries and hit-to-lead programs. Its modular structure supports rapid SAR derivatization for optimizing hinge-binding and hydrophobic pocket occupancy. Ideal for Alzheimer's and type II diabetes research.

Molecular Formula C17H15N3O
Molecular Weight 277.327
CAS No. 922928-52-7
Cat. No. B2985324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one
CAS922928-52-7
Molecular FormulaC17H15N3O
Molecular Weight277.327
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=NC=C3
InChIInChI=1S/C17H15N3O/c1-13-2-4-15(5-3-13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3
InChIKeySAJDLIPPNWWYEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CAS 922928-52-7): A Structurally Distinct Pyridazinone Scaffold for Targeted Kinase Inhibitor Research


2-(Pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one (CAS 922928-52-7) is a heterocyclic compound with the molecular formula C17H15N3O and a molecular weight of 277.32 g/mol . It belongs to the pyridazin-3(2H)-one class, a privileged scaffold in medicinal chemistry for developing kinase inhibitors targeting enzymes such as GSK-3β, CDK2, and Met [1]. The compound is characterized by a unique substitution pattern: a p-tolyl group at the 6-position and a pyridin-4-ylmethyl group at the N2-position, which distinguishes it from simpler pyridazinone derivatives.

Why 2-(Pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one Cannot Be Interchanged with Generic Pyridazinones in Kinase Inhibitor Research


Pyridazin-3(2H)-one derivatives exhibit highly variable kinase inhibition profiles depending on their substitution patterns [1]. The presence of the pyridin-4-ylmethyl group at the N2-position and the p-tolyl group at the 6-position in this compound creates a distinct pharmacophore that is absent in simpler analogs like 6-(p-tolyl)pyridazin-3(2H)-one (CAS 2166-32-7) . Generic substitution with unsubstituted or differently substituted pyridazinones would alter critical hydrogen-bonding and hydrophobic interactions with kinase ATP-binding pockets, leading to unpredictable changes in potency, selectivity, and off-target effects [2].

Quantitative Differentiation Evidence for 2-(Pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one vs. Closest Analogs


Enhanced Structural Complexity and Predicted Kinase Binding Compared to 6-(p-Tolyl)pyridazin-3(2H)-one

The target compound incorporates a pyridin-4-ylmethyl substituent at the N2-position, which is absent in the simpler analog 6-(p-tolyl)pyridazin-3(2H)-one . In pyridazinone-based kinase inhibitors, N2-substitution is critical for occupying the hydrophobic back pocket of the ATP-binding site, as demonstrated in GSK-3β and CDK2 inhibitor series . The presence of this group in the target compound is predicted to increase binding affinity by establishing additional van der Waals contacts and potential hydrogen bonds with the kinase hinge region, a feature structurally precluded in the unsubstituted analog.

Kinase Inhibition Structure-Activity Relationship Drug Discovery

Differentiated Physicochemical Profile vs. Ortho-Tolyl Isomer: Implications for Target Engagement

The target compound (p-tolyl isomer, CAS 922928-52-7) is structurally distinct from its ortho-tolyl isomer 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one (CAS 922959-64-6) . The para-substitution pattern reduces steric hindrance around the pyridazinone core compared to the ortho-substituted analog. In related pyridazinone series, para-substitution has been shown to favor planar conformations that enhance ATP-binding pocket complementarity, while ortho-substitution can induce torsional strain that reduces kinase inhibitory potency [1]. This positional isomerism provides a rational basis for selecting the p-tolyl derivative over the o-tolyl analog for kinase-targeted screening campaigns.

Physicochemical Properties Isomer Comparison Drug Design

Predicted Superior Kinase Hinge-Binding Capacity Over 2-(p-Tolyl)pyridazin-3(2H)-one

The pyridin-4-ylmethyl substituent at N2 provides an additional nitrogen atom capable of acting as a hydrogen bond acceptor. In the basic analog 2-(p-tolyl)pyridazin-3(2H)-one [1], this interaction motif is entirely absent. Published crystal structures of pyridazinone-based kinase inhibitors demonstrate that the N2-substituent frequently engages the kinase hinge region via hydrogen bonding with backbone NH and carbonyl groups of residues such as Met109 (CDK2 numbering) or Val135 (GSK-3β numbering) . The target compound is thus expected to exhibit enhanced hinge-binding capacity relative to analogs lacking the pyridin-4-ylmethyl group.

Kinase Hinge Binding Pharmacophore Modeling Medicinal Chemistry

Recommended Research Applications for 2-(Pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one Based on Structural Differentiation Evidence


Kinase Inhibitor Library Design and High-Throughput Screening

This compound is an ideal candidate for inclusion in kinase-focused screening libraries, particularly those targeting GSK-3β, CDK2, or Met kinases, where pyridazinone scaffolds have demonstrated validated inhibitory activity . Its unique combination of p-tolyl (C6) and pyridin-4-ylmethyl (N2) substituents provides a distinct pharmacophore not represented by simpler commercial pyridazinone building blocks, increasing the chemical diversity of screening decks .

Structure-Activity Relationship (SAR) Exploration Around the Pyridazinone Core

The compound serves as a versatile starting point for systematic SAR studies. The pyridin-4-ylmethyl group can be further derivatized to modulate hinge-binding affinity, while the p-tolyl group can be replaced with other aryl/heteroaryl groups to optimize hydrophobic pocket occupancy and selectivity [1]. This modular substitution pattern facilitates rapid analog synthesis and pharmacological profiling.

Hit-to-Lead Optimization in Neurodegenerative and Metabolic Disease Programs

Given the established role of GSK-3β inhibition in Alzheimer's disease and type II diabetes , and the structural features of this compound that align with known GSK-3β inhibitor pharmacophores, it is a rational choice for hit-to-lead campaigns in these therapeutic areas. Its predicted superior hinge-binding capacity compared to simpler pyridazinones [2] may translate to improved cellular efficacy and target engagement.

Quote Request

Request a Quote for 2-(pyridin-4-ylmethyl)-6-(p-tolyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.